molecular formula C14H15NO5 B2450707 (2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenyl)propanoate CAS No. 131450-45-8

(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenyl)propanoate

Cat. No.: B2450707
CAS No.: 131450-45-8
M. Wt: 277.276
InChI Key: ZBTWSFHDZGKKEZ-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenyl)propanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a propionic acid moiety, which is further esterified with a 2,5-dioxo-pyrrolidinyl group

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-19-11-5-2-10(3-6-11)4-9-14(18)20-15-12(16)7-8-13(15)17/h2-3,5-6H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTWSFHDZGKKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenyl)propanoate typically involves the esterification of 3-(4-Methoxy-phenyl)-propionic acid with 2,5-dioxo-pyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours until the desired ester is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Hydroxy-phenyl)-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester.

    Reduction: Formation of 3-(4-Methoxy-phenyl)-propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions

The compound exhibits several important chemical reactions:

  • Oxidation : Can be oxidized using agents such as potassium permanganate to yield various products.
  • Reduction : Reduction reactions can produce derivatives using lithium aluminum hydride.
  • Substitution : The methoxy group can undergo nucleophilic substitution under specific conditions.

Chemistry

In chemistry, (2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenyl)propanoate serves as a valuable building block for synthesizing new compounds and materials. Its ability to undergo various chemical transformations makes it a versatile reagent for organic synthesis.

Biology

The compound has been utilized in biological studies to investigate enzyme inhibition and protein-ligand interactions. Research indicates that derivatives of this compound may exhibit anticonvulsant and antinociceptive properties, demonstrating protective activity in various animal models . For instance, certain derivatives have shown efficacy in inhibiting sodium/calcium currents and antagonizing transient receptor potential vanilloid 1 receptors, suggesting potential therapeutic applications in epilepsy and neuropathic pain management.

Medicine

In the medical field, the compound is being explored for its potential therapeutic effects. Studies have indicated its anti-inflammatory and anticancer properties. The ability of the compound to inhibit specific enzymes involved in disease pathways positions it as a candidate for drug development targeting various health conditions.

Industry

From an industrial perspective, this compound is used in producing specialty chemicals and pharmaceuticals. Its unique properties facilitate the development of advanced materials with specific functionalities.

Case Studies

  • Anticonvulsant Activity : In a study involving hybrid pyrrolidine derivatives, one compound demonstrated significant anticonvulsant activity with an effective dose of 23.7 mg/kg in mouse models . This highlights the therapeutic potential of such compounds in treating epilepsy.
  • Antinociceptive Effects : Another derivative showed efficacy in formalin-induced pain models, suggesting its role in pain management therapies .

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The ester linkage can be hydrolyzed in vivo to release the active components, which then exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-phenyl)-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester
  • 3-(4-Methoxy-phenyl)-propanol
  • 3-(4-Methoxy-phenyl)-propionic acid

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenyl)propanoate is unique due to its specific ester linkage and the presence of both methoxyphenyl and 2,5-dioxo-pyrrolidinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 3-(4-methoxyphenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidinyl structure linked to a propanoate moiety and a methoxyphenyl group. Its synthesis typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the dioxopyrrolidinyl core through cyclization reactions.
  • Coupling with 3-(4-methoxyphenyl)propanoic acid using standard esterification techniques.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Binding : Its structural components allow it to bind effectively to certain receptors, influencing physiological responses such as inflammation and pain.

Antimicrobial Activity

Recent studies indicate that derivatives of the pyrrolidinyl structure exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range from 100 to 400 µg/mL, demonstrating moderate to good efficacy compared to standard antibiotics .

Case Studies

  • Anticancer Properties : A study evaluated the effects of related compounds on cancer cell lines, revealing that they could induce apoptosis in certain cancer types through modulation of apoptotic pathways .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of similar derivatives against oxidative stress-induced neuronal damage, suggesting a role in neurodegenerative disease management .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialModerate to good against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress in neurons

Q & A

Q. How to investigate the compound’s reaction kinetics with amines under varying conditions?

  • Methodological Answer :
  • Kinetic Assays : Use stopped-flow UV-Vis spectroscopy to track NHS ester depletion (absorbance at ~260 nm) in real-time.
  • Activation Energy : Perform reactions at 10°C, 25°C, and 40°C to calculate activation energy via the Arrhenius equation.
  • Competitive Studies : Compare reaction rates with alternative esters (e.g., sulfo-NHS) to assess electronic/steric effects .

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